

# 3-Ethoxy-4-methoxybenzonitrile as an intermediate for specialty chemicals

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## Compound of Interest

Compound Name: 3-Ethoxy-4-methoxybenzonitrile

Cat. No.: B1661997

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## Application Notes and Protocols: 3-Ethoxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Ethoxy-4-methoxybenzonitrile** is a key organic intermediate with the chemical formula  $C_{10}H_{11}NO_2$  and a molecular weight of 177.2 g/mol. [1][2][3] It typically appears as a white to light yellow crystalline powder. [1] This compound serves as a vital building block in the synthesis of a variety of specialty chemicals, most notably in the pharmaceutical industry. Its strategic placement of ethoxy, methoxy, and nitrile functional groups on a benzene ring makes it a versatile precursor for the creation of complex molecules.

The primary application of **3-Ethoxy-4-methoxybenzonitrile** is in the synthesis of active pharmaceutical ingredients (APIs). It is a critical intermediate in the production of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of certain types of arthritis and psoriasis. [2][4][5] Beyond pharmaceuticals, it also finds use as an intermediate for pesticides, liquid crystal materials, and other advanced polymer materials. [6]

### Physicochemical Properties

A summary of the key physical and chemical properties of **3-Ethoxy-4-methoxybenzonitrile** is provided in the table below. Proper handling and storage are crucial for maintaining its stability.

It should be stored in a sealed container at room temperature.[1]

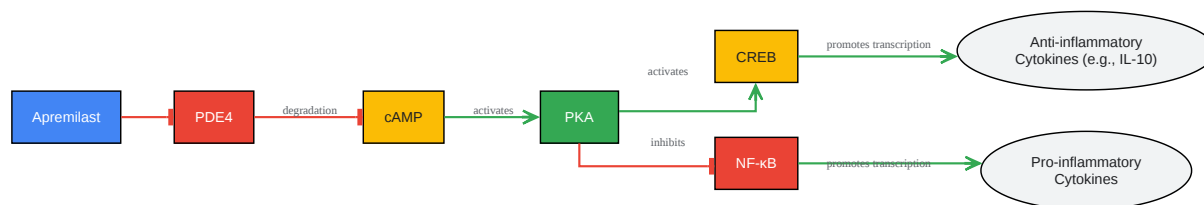
Property	Value	Reference
CAS Number	60758-86-3	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	177.2 g/mol	[1][2]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	70°C	[1]
Boiling Point	~281.9°C at 760 Torr	[1]
Density	~1.09 g/cm <sup>3</sup> at 20°C	[1]
Flash Point	109.2°C	[1]
Solubility	Soluble in methanol	[1]

## Applications in Specialty Chemical Synthesis

### Intermediate for Apremilast Synthesis

**3-Ethoxy-4-methoxybenzonitrile** is a pivotal intermediate in the synthesis of Apremilast.[4][5] Apremilast's mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), which in turn modulates the activity of the cAMP response element-binding protein (CREB), a key transcriptional regulator of inflammatory responses.

Apremilast inhibits PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and activates CREB, which leads to the transcription of anti-inflammatory cytokines like IL-10. Simultaneously, PKA activation inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.[1][6][7]



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Caption: Apremilast signaling pathway.

## Other Applications

**3-Ethoxy-4-methoxybenzonitrile** also serves as an intermediate in the synthesis of:

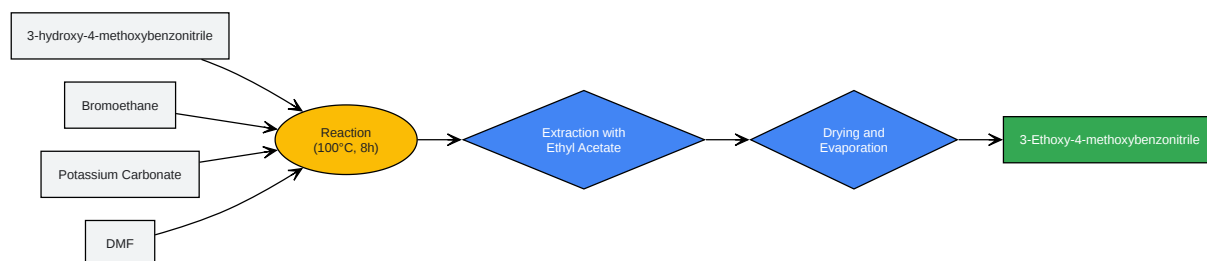
- Pesticides: Including pyrethroid insecticides such as tefluthrin and methofluthrin.[6]
- Fungicides: Certain derivatives exhibit antifungal properties.[6]
- Advanced Materials: It is used in the development of liquid crystal and polymer materials.[6]

## Experimental Protocols

Two common methods for the synthesis of **3-Ethoxy-4-methoxybenzonitrile** are detailed below.

### Protocol 1: Ethylation of 3-hydroxy-4-methoxybenzonitrile

This protocol involves the direct ethylation of 3-hydroxy-4-methoxybenzonitrile.



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Caption: Synthesis from 3-hydroxy-4-methoxybenzonitrile.

Materials:

- 3-hydroxy-4-methoxybenzonitrile
- Bromoethane
- Potassium carbonate
- Dimethylformamide (DMF)
- Ethyl acetate
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- Combine 10g (67.11 mmol) of 3-hydroxy-4-methoxybenzonitrile, 25 ml (335.2 mmol) of bromoethane, 10.25g of potassium carbonate, and 50 ml of DMF in a 100 ml flask.[1][7]

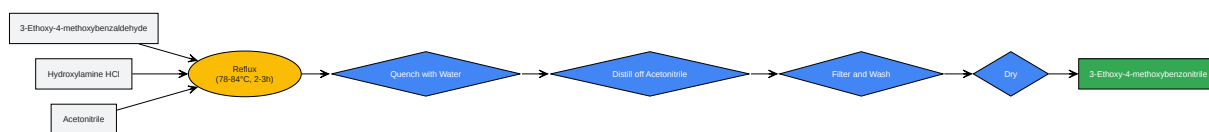
- Heat the mixture to 100°C and stir for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).<sup>[1][7]</sup>
- After the reaction is complete, cool the mixture to room temperature.<sup>[1][7]</sup>
- Add 100 ml of water and extract the product with ethyl acetate.<sup>[7]</sup>
- Dry the organic phase with anhydrous sodium sulfate.<sup>[1][7]</sup>
- Evaporate the solvent to yield the final product as a white solid.<sup>[1][7]</sup>

Quantitative Data:

Reactant	Amount	Molar Eq.
3-hydroxy-4-methoxybenzonitrile	10 g	1.0
Bromoethane	25 ml	5.0
Potassium Carbonate	10.25 g	-
Product Yield	11.09 g	93%

## Protocol 2: From 3-Ethoxy-4-methoxybenzaldehyde

This method involves the conversion of the corresponding aldehyde to the nitrile.



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Caption: Synthesis from 3-Ethoxy-4-methoxybenzaldehyde.

Materials:

- 3-Ethoxy-4-methoxybenzaldehyde
- Hydroxylamine hydrochloride
- Acetonitrile
- Deionized water

Procedure:

- Charge a 12 L three-necked flask with 1000 g (5.54 moles) of 3-Ethoxy-4-methoxybenzaldehyde and 462.5 g (6.6 moles) of hydroxylamine hydrochloride at room temperature.<sup>[7]</sup>
- Add 5 L of acetonitrile and stir the mixture for 15-20 minutes at room temperature.<sup>[7]</sup>
- Warm the reaction mixture to 65-72°C and then heat to reflux (78-84°C) for 2-3 hours.<sup>[7]</sup>
- Cool the reaction mixture to room temperature and add 1 L of deionized water.<sup>[7]</sup>
- Distill off 3.5-4.0 L of acetonitrile under vacuum.<sup>[6][7]</sup>
- Dilute the concentrated residue with 4 L of deionized water and stir at room temperature for 1-2 hours.<sup>[6][7]</sup>
- Filter the mixture under vacuum and wash the solid with 3-4 L of deionized water.<sup>[6][7]</sup>
- Dry the solid in a tray at 30-32°C under a pressure of 100-125 mm Hg for 24-36 hours.<sup>[6][7]</sup>

Quantitative Data:

Reactant	Amount	Molar Eq.
3-Ethoxy-4-methoxybenzaldehyde	1000 g	1.0
Hydroxylamine HCl	462.5 g	1.19
Product Yield	940 g	95.5%
Purity (HPLC)	99.2%	-

## Safety Information

**3-Ethoxy-4-methoxybenzonitrile** is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn, and work should be conducted in a well-ventilated area.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

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